2,5-Bis(dimethylamino)phenol
Description
Significance of Aminophenols in Contemporary Organic Chemistry and Materials Science
Aminophenols are organic compounds that contain both an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene (B151609) ring. This bifunctionality makes them highly versatile building blocks in a multitude of chemical syntheses. researchgate.net Their derivatives are of considerable commercial importance as intermediates in the pharmaceutical, photographic, and chemical dye industries. researchgate.net
In organic chemistry , aminophenols serve as precursors for a wide array of more complex molecules. researchgate.netchemicalbook.com They are instrumental in the synthesis of heterocyclic compounds like benzoxazoles and benzimidazoles, which are scaffolds for many pharmaceuticals and functional materials. chemicalbook.com The amino and hydroxyl groups can undergo various reactions, including alkylation, acylation, and cyclization, allowing for the construction of diverse molecular architectures. researchgate.net Furthermore, some aminophenols act as catalysts in organic reactions. kajay-remedies.com
In materials science , aminophenols and their derivatives are crucial for the development of advanced materials. They are used in the synthesis of polymers and can be incorporated into materials to confer specific properties such as antioxidant capabilities. chemicalbook.com Their reactivity also makes them suitable for creating dyes and pigments for textiles and plastics. chemicalbook.comsolubilityofthings.com In the realm of nanotechnology, certain aminophenols are used as precursors in the controlled synthesis of nanoparticles. kajay-remedies.com The intermediate, aminophenol, has also been shown to be important in the large-scale synthesis of highly bright red carbon quantum dots, which have applications in white light-emitting diodes (WLEDs). rsc.org
Historical Context of Academic Investigations on 2,5-Bis(dimethylamino)phenol and Related Structures
The study of aminophenols dates back to the foundational era of organic chemistry. Early research focused on understanding the fundamental reactivity of these bifunctional compounds. Over time, investigations expanded to include substituted aminophenols, exploring how the position and nature of substituents influence the chemical and physical properties of the molecule.
Investigations into related structures, such as 2,6-bis[(dimethylamino)methyl]phenol and 2,4-bis((dimethylamino)methyl)phenol, have often centered on their synthesis and utility as curing agents for epoxy resins and as intermediates for other chemical products. evitachem.comcymitquimica.comchemsrc.comnih.gov The Mannich reaction, which involves the aminoalkylation of a proton donor, has been a common method for synthesizing such compounds. evitachem.com For instance, the reaction of phenol (B47542) with formaldehyde (B43269) and dimethylamine (B145610) can yield bis[(dimethylamino)methyl]phenol (B15349622) derivatives. evitachem.com
Specific research into this compound appears to be more recent and less extensive compared to its isomers or other related aminophenols. The available information suggests its primary role as a chemical intermediate. The synthesis of related compounds, such as 2,2-Bis[3,5-bis(dimethylamino)phenyl]-1,1,1,3,3,3-hexamethyltrisilane, has been documented, highlighting the use of substituted aminophenyl derivatives in creating complex organosilicon molecules. nih.goviucr.org
Current Research Frontiers and Unaddressed Challenges Pertinent to this compound
Current research involving aminophenol structures continues to push the boundaries of materials science and organic synthesis. A significant area of interest is the development of novel functional materials with tailored electronic and optical properties. For example, substituted o-aminophenols have been investigated as redox mediators in the oxidation of thiols to disulfides. researchgate.net
For this compound specifically, the asymmetric substitution pattern of the dimethylamino groups presents both opportunities and challenges. This asymmetry affects the electronic distribution within the molecule, which can influence its reactivity in various chemical transformations. One documented application is its use in dye synthesis and as an intermediate in Mannich-type reactions.
A key challenge in the study of this compound is the limited availability of detailed research findings and characterization data in publicly accessible literature. While its molecular formula (C₁₀H₁₆N₂O) and some basic properties are known, a comprehensive understanding of its reactivity profile, potential applications, and the full scope of its utility in synthetic chemistry remains an area ripe for further investigation. guidechem.com Future research could focus on exploring its potential in areas where other aminophenols have shown promise, such as in the synthesis of novel polymers, as a ligand in coordination chemistry, or as a precursor for biologically active molecules. The development of efficient and selective synthetic routes to this compound and a thorough investigation of its chemical behavior are crucial steps toward unlocking its full potential.
Structure
3D Structure
Properties
CAS No. |
501101-53-7 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2,5-bis(dimethylamino)phenol |
InChI |
InChI=1S/C10H16N2O/c1-11(2)8-5-6-9(12(3)4)10(13)7-8/h5-7,13H,1-4H3 |
InChI Key |
ZWMYMCAYWAKQMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,5 Bis Dimethylamino Phenol and Its Analogues
Direct Synthetic Approaches to 2,5-Bis(dimethylamino)phenol
Direct approaches aim to introduce the dimethylamino groups onto a phenolic precursor in a minimal number of steps. These methods are often sought for their efficiency and atom economy.
Nucleophilic Aromatic Substitution Pathways for Diamination of Phenol (B47542) Precursors
Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing amine functionalities onto an aromatic ring. libretexts.orgwikipedia.org This pathway typically requires an electron-deficient aromatic ring and a good leaving group, such as a halide. masterorganicchemistry.comchemistrysteps.com For the synthesis of this compound, a suitable precursor would be a di-substituted phenol, such as 2,5-dihalophenol or a related derivative.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile (dimethylamine) attacks the carbon atom bearing the leaving group. chemistrysteps.com The presence of electron-withdrawing groups positioned ortho or para to the leaving group can significantly accelerate the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com While the hydroxyl group of phenol is activating, the synthesis of di-substituted aminophenols often starts from precursors like dihalohydroquinones, where subsequent amination and manipulation of the hydroxyl groups can lead to the target molecule.
For instance, the reaction of 2,5-dichlorohydroquinone (B146588) with an excess of dimethylamine (B145610) at elevated temperatures and pressures, often in the presence of a base, can yield the corresponding diamino-hydroquinone, which can then be selectively oxidized or modified to the phenolic target.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Precursor | Aminating Agent | Conditions | Key Features |
|---|---|---|---|
| 2,5-Dichlorophenol | Dimethylamine | High Temperature, High Pressure, Solvent (e.g., NMP) | Requires forcing conditions due to the electron-donating nature of the hydroxyl group. |
| 2,5-Difluorophenol | Dimethylamine | Milder conditions compared to chloro-derivatives. | Fluorine is a better leaving group in SNAr reactions. chemistrysteps.com |
Directed Amination Reactions of Substituted Phenolic Substrates
Directed amination strategies offer regioselective control over the placement of amine groups. One such approach is the Mannich reaction, which involves the aminoalkylation of an acidic proton located ortho or para to the hydroxyl group of a phenol. The reaction of phenol with formaldehyde (B43269) and dimethylamine typically leads to the formation of (dimethylaminomethyl)phenols. google.comwikipedia.org While this method is highly effective for introducing a single (dimethylaminomethyl) group, achieving a specific 2,5-disubstitution pattern on the phenol ring directly can be challenging and often results in mixtures of products, including the 2,4,6-trisubstituted product. wikipedia.org
Another strategy involves metal-free direct amination of phenols. organic-chemistry.orgresearchgate.net These methods can utilize aminating reagents in the presence of a base to form arylamines. organic-chemistry.orgresearchgate.net While powerful for mono-amination, achieving selective di-amination at the 2 and 5 positions without competing reactions at other sites requires carefully designed substrates with appropriate directing or blocking groups.
Precursor Synthesis and Regioselective Functionalization Pathways
Multi-step synthetic sequences involving the preparation of specifically functionalized precursors are often necessary to achieve the desired 2,5-substitution pattern with high regioselectivity.
Synthesis of Halogenated Phenol Precursors for Subsequent Amination
The synthesis of halogenated phenols is a critical step for subsequent amination via nucleophilic aromatic substitution. Phenol can be halogenated using various reagents, but achieving specific 2,5-disubstitution requires careful control. Direct halogenation of phenol often leads to a mixture of ortho and para isomers, with 2,4- and 2,6-dihalophenols being common products.
To obtain 2,5-dihalophenols, a more strategic approach is often employed, starting from precursors like 2,5-dimethylphenol (B165462) followed by oxidation and subsequent halogenation, or through diazotization of a corresponding aminophenol followed by a Sandmeyer-type reaction. Another route involves the halogenation of hydroquinone (B1673460) and subsequent manipulation of the hydroxyl groups.
Strategic Functionalization of the Phenol Ring for Amine Group Incorporation
A common strategy for incorporating amine groups involves the nitration of the phenol ring, followed by reduction of the nitro groups to amines, and subsequent N-alkylation. For example, the nitration of a protected phenol could be controlled to yield a 2,5-dinitrophenol (B1207554) derivative. The nitro groups, being strongly electron-withdrawing, would also activate the ring for potential nucleophilic substitution of other leaving groups if present. Following the successful dinitration, the nitro groups can be reduced to primary amino groups using various reducing agents (e.g., H₂/Pd/C, SnCl₂/HCl). The resulting 2,5-diaminophenol (B1598321) can then be exhaustively methylated with an agent like methyl iodide or dimethyl sulfate (B86663) to yield the final this compound.
Table 2: Multi-step Synthesis via Nitration-Reduction-Alkylation
| Step | Reaction | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄ | Introduces nitro groups at the 2 and 5 positions. |
| 2 | Reduction | H₂, Pd/C or SnCl₂ | Converts nitro groups to primary amino groups. |
| 3 | N-Alkylation | CH₃I or (CH₃)₂SO₄ | Converts primary amines to dimethylamines. |
Catalytic Approaches in the Synthesis of Dimethylaminophenolic Compounds
Modern synthetic chemistry heavily relies on catalytic methods to form carbon-nitrogen bonds, offering milder and more efficient alternatives to classical methods.
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for aryl-amine bond formation. This reaction typically involves a palladium, nickel, or copper catalyst to couple an aryl halide or triflate with an amine. To synthesize this compound, a dihalogenated phenol precursor could be subjected to a double Buchwald-Hartwig amination with dimethylamine. The choice of catalyst, ligand, and base is crucial for achieving high yields and avoiding side reactions.
More recently, rhodium-catalyzed direct amination of phenols has been developed, providing a redox-neutral pathway to anilines with water as the only byproduct. organic-chemistry.org This method relies on the catalyst's ability to facilitate the keto-enol tautomerization of the phenol, enabling a subsequent dehydrative condensation with the amine. organic-chemistry.org Applying such a methodology to a suitably substituted phenol could provide a direct route to dimethylaminophenolic compounds. Similarly, palladium-on-ceria catalysts have been used for the selective amination of phenols without the need for external hydrogen. researchgate.net
Photocatalysis has also emerged as a potent strategy. Dual catalysis systems, for example involving iridium photocatalysis and pyridinium (B92312) additives, have been shown to facilitate the C-N coupling between phenols and various nitrogen nucleophiles. These light-mediated methods can proceed under mild conditions and offer unique selectivity profiles.
Table 3: Overview of Catalytic Amination Approaches
| Catalytic Method | Metal/Catalyst | Precursor Type | Key Advantage |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium, Nickel, Copper | Halogenated Phenol | High functional group tolerance and broad substrate scope. |
| Dehydrative Amination | Rhodium | Phenol | Atom-economical, produces only water as a byproduct. organic-chemistry.org |
| Photocatalytic Amination | Iridium | Phenol, Halogenated Phenol | Mild reaction conditions, driven by light. |
Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the construction of carbon-nitrogen bonds, offering a direct route to aryl amines from aryl halides or their equivalents. wikipedia.orgacs.org The Buchwald-Hartwig amination is a preeminent example of this type of transformation, typically utilizing a palladium catalyst to couple amines with aryl halides. wikipedia.orglibretexts.orgacsgcipr.org
The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. jk-sci.com This is followed by the coordination of the amine and deprotonation by a base, leading to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. jk-sci.com The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. jk-sci.com
For the synthesis of a di-substituted aminophenol, a potential precursor could be a dihalophenol, such as 2,5-dibromohydroquinone. This substrate could then undergo a double Buchwald-Hartwig amination with dimethylamine. More direct routes involving the catalytic amination of phenols have also been developed. For instance, rhodium-catalyzed methods can facilitate the direct coupling of phenols with amines, proceeding through the tautomerization of the phenol to a ketone, enabled by π-coordination to the metal center. organic-chemistry.orgresearchgate.net This approach is highly atom-economical, producing water as the only byproduct. organic-chemistry.org Furthermore, palladium-catalyzed systems have been developed for the mono- or dual-amination of phenols in water, presenting a greener alternative to traditional organic solvents. nih.gov
Table 1: Overview of Transition Metal-Catalyzed C-N Bond Forming Reactions
| Reaction Type | Typical Catalyst | Common Ligands | Key Features | Potential Application |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursors (e.g., Pd(OAc)2, Pd2(dba)3) | Bulky phosphines (e.g., X-Phos, BINAP, DPPF) | Couples aryl halides/triflates with amines; requires a strong base. wikipedia.orgjk-sci.com | Synthesis from 2,5-dihalophenols. |
| Direct Phenol Amination | Rhodium complexes (e.g., [CpRhCl2]2) | Pentamethylcyclopentadienyl (Cp) | Direct coupling of phenols with amines; water is the sole byproduct. organic-chemistry.org | Direct synthesis from hydroquinone. |
| Aqueous Phase Amination | Palladium catalysts | Not specified | Uses water as a solvent and ammonium (B1175870) formate (B1220265) as a reductant. nih.gov | Greener synthesis route for aminophenols. nih.gov |
Lewis Acid Catalysis in Directed Phenol Functionalization
Lewis acid catalysis is a cornerstone of electrophilic aromatic substitution, most notably in Friedel-Crafts reactions. Lewis acids function by activating either the aromatic substrate or, more commonly, the electrophile, rendering it more susceptible to attack by the electron-rich phenol ring. In the context of phenol functionalization, the hydroxyl group is a strong ortho-, para-directing group, which guides incoming electrophiles to these positions.
While direct Lewis acid-catalyzed amination of phenols is less common than transition metal-mediated methods, the principles can be applied. A Lewis acid could coordinate to the phenolic oxygen, potentially modulating the directing effect and reactivity of the ring. More plausibly, the Lewis acid would be employed to generate a potent electrophilic aminating agent. However, many modern synthetic strategies now favor cooperative catalytic systems. For instance, a dual catalytic system involving a Lewis acid (like Scandium triflate, Sc(OTf)₃) and a transition metal (like Palladium on carbon, Pd/C) has been shown to be effective for the ortho-alkylation of phenols. nih.gov This type of cooperative catalysis could, in principle, be adapted for amination, where the Lewis acid activates the substrate or an intermediate, and the transition metal facilitates the C-N bond-forming step.
Mannich Reaction-Based Synthesis of Aminomethylphenols
The Mannich reaction is a three-component condensation reaction that provides a powerful method for the aminoalkylation of acidic protons located alpha to a carbonyl group. wikipedia.org The reaction's scope extends to other nucleophiles, including electron-rich aromatic compounds like phenols. adichemistry.com For phenols, the hydroxyl group activates the ortho and para positions for electrophilic attack, leading to the introduction of an aminomethyl group. This makes the Mannich reaction a highly effective strategy for synthesizing aminomethylphenols. Given the specific mention of aminomethylation in the subsections that follow, it is probable that the target compound is 2,5-Bis(dimethylaminomethyl)phenol, a classic Mannich product derived from a phenol precursor.
Condensation Reactions with Formaldehyde and Secondary Amines
The classical Mannich reaction involves the condensation of a compound with an active hydrogen atom, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com In the synthesis of aminomethylphenols, the phenol itself serves as the active hydrogen component. The reaction mechanism begins with the formation of an electrophilic iminium ion (also known as a Mannich reagent) from the reaction between the secondary amine (e.g., dimethylamine) and formaldehyde. wikipedia.orgadichemistry.com
The electron-rich phenol ring then acts as a nucleophile, attacking the iminium ion to form a C-C bond at the ortho or para position, yielding the corresponding aminomethylphenol, often referred to as a Mannich base. adichemistry.comnih.gov The reaction is typically performed under acidic conditions, and the amine is often used as its hydrochloride salt. adichemistry.com To synthesize a disubstituted product like 2,5-Bis(dimethylaminomethyl)phenol, a substrate such as hydroquinone (1,4-dihydroxybenzene) would be a logical starting material. The two hydroxyl groups would activate the 2, 3, 5, and 6 positions, allowing for a double Mannich reaction to occur at the 2 and 5 positions.
Table 2: Examples of Phenolic Mannich Base Synthesis
| Phenolic Substrate | Amine | Aldehyde | Typical Product | Reference |
|---|---|---|---|---|
| Phenol | Dimethylamine | Formaldehyde | 2,4,6-Tris(dimethylaminomethyl)phenol | adichemistry.com |
| p-cresol | Dimethylamine | Formaldehyde | 2,6-Bis(dimethylaminomethyl)-4-methylphenol | brunel.ac.uk |
| Resorcinol (B1680541) | Dimethylamine | Formaldehyde | Aminomethylated resorcinol derivatives | brunel.ac.ukresearchgate.net |
| Hydroquinone | Dimethylamine | Formaldehyde | 2,5-Bis(dimethylaminomethyl)hydroquinone | Hypothetical based on reactivity |
Utilization of Bisamine Reagents for Aminomethylation Protocols
An alternative to the three-component Mannich reaction is the use of pre-formed reagents that serve as a source for the aminomethyl group. N,N,N',N'-Tetramethylmethylenediamine, also known as bis(dimethylamino)methane, is a common and effective reagent for this purpose. lookchem.comwikipedia.org It is prepared from the reaction of dimethylamine and formaldehyde. wikipedia.org
This bisamine reagent acts as a convenient source of the Mannich intermediate, the dimethylaminomethyl cation, often under milder conditions than the traditional three-component system. lookchem.com The reaction of N,N,N',N'-tetramethylmethylenediamine with phenols provides a direct route to dimethylaminomethyl-substituted phenols. This approach can offer advantages in terms of reaction control and selectivity, avoiding the need to handle formaldehyde directly. It has been employed for the efficient aminomethylation of various substrates, including thiols. researchgate.net
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and enhance sustainability. For the synthesis of aminophenols, this includes exploring renewable feedstocks, minimizing waste, and using environmentally benign reaction conditions. digitellinc.com One promising avenue is the use of hydroquinone derived from lignocellulosic biomass as a starting material for producing aminophenols, which offers a renewable alternative to petrochemical feedstocks. digitellinc.com
The development of catalytic processes that are highly atom-economical is another key aspect. For example, direct amination reactions where water is the only byproduct are preferable to multi-step sequences or reactions that generate stoichiometric waste. organic-chemistry.org The choice of solvent and catalyst also plays a crucial role. Moving away from hazardous solvents and precious metal catalysts towards greener alternatives like water or solvent-free systems, and employing base metal catalysts, aligns with green chemistry goals. acsgcipr.orgnih.gov
Development of Solvent-Free or Environmentally Benign Reaction Conditions
A significant focus in green synthetic chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions offer numerous benefits, including reduced waste streams, lower costs, simplified purification procedures, and often enhanced reaction rates. peerj.com
The Mannich reaction, in particular, has been shown to be amenable to solvent-free conditions. tandfonline.comtandfonline.com Several studies have demonstrated that the three-component condensation of a phenol or ketone, an aldehyde, and an amine can proceed efficiently without a solvent, sometimes also eliminating the need for a catalyst. tandfonline.comresearchgate.net For example, the selective Mannich reaction of para-substituted phenols with paraformaldehyde and ethyl iminodiacetate (B1231623) has been successfully carried out under solvent- and catalyst-free conditions. tandfonline.com This approach not only simplifies the process but can also lead to high selectivity, forming monosubstituted products without the formation of disubstituted byproducts. tandfonline.com In addition to solvent-free methods, the use of water as a reaction medium is a highly attractive green alternative, as demonstrated in the palladium-catalyzed amination of phenols. nih.gov
Table 3: Comparison of Conventional vs. Green Synthesis Conditions
| Parameter | Conventional Approach | Green/Sustainable Approach |
|---|---|---|
| Starting Material | Petrochemical-derived phenols/halophenols | Biomass-derived phenols (e.g., from lignin). digitellinc.com |
| Solvent | Organic solvents (e.g., Toluene, THF, Dioxane). acsgcipr.org | Solvent-free (neat) conditions or water. nih.govtandfonline.comresearchgate.net |
| Catalyst | Precious metals (e.g., Palladium, Rhodium). acsgcipr.orgorganic-chemistry.org | Base metals (e.g., Copper, Nickel) or catalyst-free systems. acsgcipr.org |
| Byproducts | Stoichiometric salts (e.g., from base in Buchwald-Hartwig). | Benign byproducts like water (e.g., in direct amination). organic-chemistry.org |
| Atom Economy | Can be lower due to protecting groups or multi-step processes. | Higher, especially in direct C-H functionalization or condensation reactions. |
Optimization of Atom Economy and Reaction Efficiency in Multi-Step Syntheses
The optimization of a multi-step synthesis hinges on the efficiency of each individual transformation and the seamless integration of these steps. Key strategies to improve atom economy and reaction efficiency include the selection of catalytic versus stoichiometric reagents, minimizing the use of protecting groups, and choosing reaction pathways that generate minimal byproducts.
A common precursor to aminophenols is the corresponding nitrophenol, which can be synthesized via the nitration of a phenol derivative. The subsequent reduction of the nitro groups is a critical step. Traditional methods often employ stoichiometric reducing agents, such as metals (e.g., tin, iron) in acidic media, which suffer from poor atom economy due to the formation of large quantities of metal salt waste.
A significant improvement in both atom economy and environmental impact is achieved through catalytic hydrogenation. This method utilizes hydrogen gas as the reductant in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The primary byproduct in this case is water, leading to a much higher atom economy.
Modern advancements have led to the development of catalytic reductive amination procedures that offer higher efficiency and milder reaction conditions. These methods often employ a catalyst, such as ruthenium nanoparticles on a carbon support (Ru/C), with formaldehyde as the methylating agent and molecular hydrogen as the clean reducing agent. This catalytic approach significantly improves the atom economy by avoiding the use of a stoichiometric reductant like formic acid.
To illustrate the impact of synthetic strategy on efficiency, a comparative analysis of two potential routes for the N,N-dimethylation of 2,5-diaminophenol is presented below.
Table 1: Comparative Analysis of N,N-Dimethylation Methods for 2,5-Diaminophenol
| Parameter | Eschweiler-Clarke Reaction | Catalytic Reductive Amination |
| Methylating Agent | Formaldehyde | Formaldehyde |
| Reducing Agent | Formic Acid | H₂ |
| Catalyst | None (Stoichiometric) | Ru/C (or other transition metals) |
| Key Byproducts | CO₂, H₂O | H₂O |
| Typical Yields | Moderate to Good | Good to Excellent |
| Atom Economy | Lower | Higher |
| Environmental Impact | Moderate (CO₂ evolution) | Low |
The data clearly indicates that catalytic reductive amination offers a more atom-economical and environmentally benign approach compared to the classical Eschweiler-Clarke reaction. The selection of such catalytic methods is crucial for the development of sustainable and efficient multi-step syntheses.
Advanced Spectroscopic and Structural Characterization of 2,5 Bis Dimethylamino Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the structural analysis of 2,5-Bis(dimethylamino)phenol, offering insights into the connectivity and chemical environment of its proton and carbon nuclei.
Proton NMR (¹H NMR) for Structural Elucidation and Proton Environment Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the two dimethylamino groups. The chemical shifts of the aromatic protons are influenced by the strong electron-donating effects of both the hydroxyl and the dimethylamino substituents. The protons of the N(CH₃)₂ groups are expected to appear as a singlet, integrating to 12 protons, in a region typical for such functionalities. The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift may vary with solvent and concentration due to hydrogen bonding.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.0 | Multiplet |
| N(CH₃)₂ | ~2.6 - 2.9 | Singlet |
| OH | Variable (likely 4.0 - 6.0) | Broad Singlet |
Note: Predicted values are based on the analysis of related aminophenol structures.
Carbon NMR (¹³C NMR) for Carbon Skeleton and Functional Group Assignment
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework of this compound. The spectrum will feature signals for the six aromatic carbons and the four methyl carbons of the dimethylamino groups. The chemical shifts of the aromatic carbons are significantly affected by the positions of the electron-donating hydroxyl and dimethylamino groups. The carbon atom attached to the hydroxyl group (C-1) and those attached to the dimethylamino groups (C-2 and C-5) are expected to be the most shielded.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | ~150 - 155 |
| C-2, C-5 (C-N) | ~140 - 145 |
| C-3, C-4, C-6 | ~110 - 120 |
| N(CH₃)₂ | ~40 - 45 |
Note: Predicted values are based on data from substituted aminophenols and related structures. hmdb.cachemicalbook.com
Variable-Temperature NMR for Conformational Dynamics and Rotational Barrier Studies
Variable-temperature (VT) NMR studies can provide valuable information on the conformational dynamics of this compound, specifically concerning the rotation around the C-N bonds of the dimethylamino groups. At room temperature, the rotation of the methyl groups around the C-N bond is typically fast on the NMR timescale, resulting in a single sharp singlet for the N(CH₃)₂ protons. However, at lower temperatures, this rotation may become restricted, potentially leading to the broadening of the signal or its splitting into two distinct signals for the non-equivalent methyl groups. The temperature at which these changes occur (the coalescence temperature) can be used to calculate the energy barrier for this rotational process. Such studies have been conducted on similar molecules containing dimethylamino groups, revealing energy barriers that are influenced by steric hindrance and electronic effects.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound and in characterizing the hydrogen bonding interactions within the molecule.
Identification of Characteristic Functional Group Vibrational Modes
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness indicating involvement in hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl groups are expected in the 2800-3100 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the dimethylamino groups is expected to be observed around 1200-1350 cm⁻¹.
Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-O Stretch | 1150 - 1250 |
Note: Predicted frequency ranges are based on spectral data of related aminophenol compounds. mdpi.comnih.gov
Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks
The position and shape of the O-H stretching band in the FT-IR spectrum provide significant insights into the hydrogen bonding networks of this compound. researchgate.net The presence of a broad O-H band suggests the existence of intermolecular hydrogen bonds between molecules in the solid state or in concentrated solutions. Furthermore, the possibility of intramolecular hydrogen bonding between the phenolic hydroxyl group and the lone pair of electrons on the nitrogen atom of the adjacent dimethylamino group at the 2-position can be investigated. The formation of an intramolecular hydrogen bond would likely result in a red shift (lower frequency) of the O-H stretching vibration compared to a free hydroxyl group. researchgate.net The study of the FT-IR spectrum in different solvents and at varying concentrations can help to distinguish between intramolecular and intermolecular hydrogen bonding.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry of this compound is crucial for confirming its molecular weight and elucidating its fragmentation pathways under ionization. The molecular formula of this compound is C₁₀H₁₆N₂O, which corresponds to a molecular weight of 180.25 g/mol . High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, such as 180.12600 atomic mass units, which is instrumental for unambiguous identification.
The fragmentation of this compound in a mass spectrometer, typically under electron impact (EI) ionization, is expected to follow patterns characteristic of phenols and aromatic amines. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight. Due to the presence of the stable aromatic ring, this peak is expected to be prominent.
Key fragmentation pathways would likely involve the dimethylamino groups. A common fragmentation for compounds with dimethylamino groups is the loss of a methyl radical (•CH₃) to form a stable iminium ion. Therefore, a significant peak at m/z 165 ([M-15]⁺) would be anticipated. Another characteristic fragmentation is the benzylic cleavage, where the C-N bond alpha to the aromatic ring breaks, leading to the loss of a dimethylamino group.
Table 1: Predicted Major Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion | Description |
| 180 | [C₁₀H₁₆N₂O]⁺ | Molecular Ion |
| 165 | [C₉H₁₃N₂O]⁺ | Loss of a methyl radical (•CH₃) |
| 136 | [C₈H₁₀NO]⁺ | Loss of a dimethylamino radical (•N(CH₃)₂) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the phenolic hydroxyl group and the two electron-donating dimethylamino groups attached to the benzene (B151609) ring.
Analysis of Electronic Absorption and Emission Spectra
The UV-Vis absorption spectrum of this compound in a non-polar solvent would likely exhibit absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the auxochromic hydroxyl and dimethylamino groups is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. For instance, studies on similar bis-Schiff base ligands with diethylamino-phenol moieties show absorption bands around 250-260 nm attributed to π → π* transitions of the benzene ring and C=N group, and bands in the 330-340 nm region assigned to n → π* transitions. mdpi.com For this compound, we can anticipate strong absorptions in the UV region, likely with maxima influenced by the specific substitution pattern.
The fluorescence emission spectrum would be characterized by a Stokes shift, which is the difference between the maxima of the absorption and emission spectra. The magnitude of the Stokes shift can provide insights into the difference in geometry and electronic distribution between the ground and excited states. For related compounds, significant Stokes shifts have been observed, indicating substantial intramolecular charge transfer (ICT) upon excitation. mdpi.com
Investigation of Solvatochromic Effects on Electronic Properties
Solvatochromism refers to the change in the color of a solution of a compound when the solvent is changed. mdpi.com This phenomenon is a powerful tool to study the effect of solvent polarity on the ground and excited electronic states of a molecule. For this compound, the presence of the polar hydroxyl group and the electron-donating dimethylamino groups suggests that its absorption and emission spectra will be sensitive to the solvent environment.
In polar solvents, hydrogen bonding interactions with the hydroxyl and amino groups can lead to shifts in the absorption and emission maxima. A positive solvatochromism (bathochromic shift with increasing solvent polarity) is often observed for compounds with a significant increase in dipole moment upon excitation, which is characteristic of ICT states. researchgate.netshu.ac.uk Conversely, negative solvatochromism (hypsochromic or blue shift) can occur if the ground state is more stabilized by the polar solvent than the excited state. Studies on related aminophenol derivatives have shown that both specific (e.g., hydrogen bonding) and non-specific (e.g., dipolarity/polarizability) solvent-solute interactions influence their solvatochromic behavior. core.ac.uk
Table 2: Expected Solvatochromic Shifts for this compound
| Solvent Property | Expected Shift in Absorption/Emission | Rationale |
| Increasing Polarity | Bathochromic (Red) Shift | Stabilization of the more polar excited state due to ICT. |
| Increasing Hydrogen Bond Donating Ability | Bathochromic (Red) Shift | Stabilization of the lone pairs on oxygen and nitrogen atoms. |
| Increasing Hydrogen Bond Accepting Ability | Hypsochromic (Blue) Shift | Stabilization of the phenolic proton in the ground state. |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound was not found, analysis of related structures provides a strong basis for predicting its solid-state characteristics.
Crystal Packing Motifs and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The crystal packing of this compound will be governed by a variety of intermolecular interactions. The hydroxyl group is a strong hydrogen bond donor, and the nitrogen atoms of the dimethylamino groups are potential hydrogen bond acceptors. Therefore, it is highly likely that the crystal structure will feature O-H···N or O-H···O hydrogen bonds, which will play a significant role in defining the supramolecular architecture.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov For similar phenolic compounds, Hirshfeld analysis has shown that H···H, C···H, and O···H contacts are the most significant contributors to the crystal packing. nih.govnih.gov These interactions represent van der Waals forces and hydrogen bonds, respectively. The analysis of a related Schiff base, for instance, revealed that H···H interactions contributed 37.2%, C···H contributed 30.7%, and O···H contributed 24.9% to the total Hirshfeld surface. nih.gov
Conformational Analysis of the Phenol (B47542) Ring and Substituents in the Crystalline State
The conformation of the this compound molecule in the crystalline state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions. The phenol ring itself is planar. The orientation of the dimethylamino groups relative to the ring will be of interest. Steric hindrance between the ortho-dimethylamino group and the hydroxyl group might lead to some out-of-plane twisting of the dimethylamino group.
In the crystal structure of a related compound, 2,2-Bis[3,5-bis(dimethylamino)phenyl]-1,1,1,3,3,3-hexamethyltrisilane, the geometries around the nitrogen atoms were found to be pyramidalized to varying degrees. nih.gov A similar analysis for this compound would reveal the planarity or non-planarity of the nitrogen atoms and the torsion angles of the dimethylamino groups with respect to the phenol ring. These conformational details are crucial for understanding the molecule's reactivity and its interactions in the solid state.
Theoretical and Computational Chemistry Studies of 2,5 Bis Dimethylamino Phenol
Quantum Chemical Calculations for Ground State Electronic Properties
Quantum chemical calculations are fundamental in understanding the ground-state properties of a molecule. These methods provide a detailed picture of the electron distribution and molecular geometry.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. rjpn.org It is widely used to determine the optimized geometry of molecules, which corresponds to the lowest energy arrangement of atoms. rjpn.org For 2,5-Bis(dimethylamino)phenol, a DFT calculation, for example at the B3LYP/6-311G(d,p) level of theory, would yield the precise bond lengths, bond angles, and dihedral angles. rjpn.org These geometric parameters are crucial for understanding the steric and electronic effects of the two dimethylamino groups and the hydroxyl group on the phenol (B47542) ring.
Illustrative optimized geometric parameters for a substituted phenol, based on DFT calculations, are presented in the table below.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |
| C-O | ~1.36 | - | - |
| O-H | ~0.96 | - | - |
| C-N | ~1.40 | - | - |
| N-C (methyl) | ~1.47 | - | - |
| C-C-O | - | ~120 | - |
| C-O-H | - | ~109 | - |
| C-C-N | - | ~120 | - |
| C-N-C | - | ~118 | - |
Note: This data is illustrative for a generic substituted phenol and does not represent actual calculated values for this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the dimethylamino groups, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group would exhibit a positive potential, highlighting its electrophilic nature.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.org It allows for the study of charge transfer and delocalization effects within the molecule. In this compound, NBO analysis would reveal the hybridization of the atomic orbitals and the nature of the chemical bonds.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions indicate the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant delocalization would be expected from the lone pairs of the oxygen and nitrogen atoms into the π* orbitals of the phenyl ring.
Below is an illustrative table of donor-acceptor interactions that might be observed in a substituted aminophenol.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (O) | π* (C-C) | ~5-10 |
| LP (N) | π* (C-C) | ~8-15 |
| π (C-C) | π* (C-C) | ~15-25 |
Note: This data is illustrative and based on typical values for substituted phenols.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. joaquinbarroso.com A smaller gap suggests higher reactivity. joaquinbarroso.com
For this compound, the electron-donating dimethylamino and hydroxyl groups are expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to unsubstituted phenol. This would suggest that this compound is more reactive towards electrophiles.
An illustrative table of HOMO-LUMO energies and the energy gap for a substituted aminophenol is provided below.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are illustrative and based on typical calculations for substituted phenols.
Excited-State Photophysical Investigations
The study of a molecule's behavior upon absorption of light is crucial for understanding its photophysical and photochemical properties.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including electronic excitation energies and absorption spectra. koreascience.krresearchgate.net By applying TD-DFT, one can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption. rsc.org
For this compound, the presence of the electron-donating groups is expected to cause a bathochromic (red) shift in the absorption spectrum compared to phenol, meaning it will absorb light at longer wavelengths. TD-DFT calculations can also provide insights into the nature of the electronic transitions, for instance, whether they are localized on the phenyl ring or involve charge transfer from the substituents to the ring.
An illustrative table of predicted electronic transitions for a substituted aminophenol is shown below.
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 300 - 350 | > 0.1 | HOMO → LUMO |
| S0 → S2 | 270 - 300 | > 0.05 | HOMO-1 → LUMO |
| S0 → S3 | 240 - 270 | > 0.2 | HOMO → LUMO+1 |
Note: This data is illustrative and based on typical TD-DFT calculations for substituted aminophenols.
Modeling of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon excitation to a higher electronic state. mdpi.com This phenomenon is a four-level photochemical cycle involving the ground-state enol form (E), the excited-state enol form (E), the excited-state keto tautomer (K), and the ground-state keto tautomer (K). mdpi.com For a molecule like this compound, the process would involve the transfer of the phenolic proton to one of the nitrogen atoms of the dimethylamino groups.
Computational modeling is essential for elucidating the intricate details of the ESIPT mechanism. Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method to construct the potential energy surfaces (PES) for both the ground state (S₀) and the first excited singlet state (S₁). By mapping these surfaces, researchers can identify the reaction coordinates, transition states, and energy barriers associated with the proton transfer.
The modeling of ESIPT in this compound would focus on several key aspects:
Intramolecular Hydrogen Bond (IMHB): In the ground state, a weak intramolecular hydrogen bond of the O-H---N type is expected to exist. The strength and geometry of this bond are critical precursors for the ESIPT process.
Photoexcitation and Charge Redistribution: Upon photoexcitation to the S₁ state, a significant redistribution of electron density occurs. The acidity of the phenolic proton increases, while the basicity of the dimethylamino nitrogen atom is enhanced, creating the driving force for the proton transfer. mdpi.com
Potential Energy Surface of the Excited State: The S₁ PES is computationally scanned along the proton transfer coordinate (typically the O-H bond distance and the H---N distance). The shape of this surface determines the feasibility and rate of the ESIPT. An ultra-fast, barrierless transfer is often observed in many ESIPT-capable molecules. acs.org
Formation of the Keto Tautomer: The transfer results in the formation of an excited keto-like tautomer (a zwitterion in this case), which is responsible for the characteristic large Stokes-shifted fluorescence. mdpi.com
De-excitation Pathways: The excited tautomer can relax to its ground state via fluorescence or non-radiative decay, after which a reverse proton transfer occurs to regenerate the initial enol form.
A hypothetical study on this compound might yield the following energetic data, illustrating the favorability of the ESIPT process.
| Molecular Species | State | Calculated Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Enol (E) | Ground (S₀) | 0.0 | Most stable ground-state form. |
| Enol (E) | Excited (S₁) | +65.0 | Vertically excited state upon absorption. |
| Transition State (TS) | Excited (S₁) | +65.5 | Energy barrier for proton transfer in the excited state. |
| Keto Tautomer (K*) | Excited (S₁) | +55.0 | Stabilized excited-state tautomer after proton transfer. |
| Keto Tautomer (K) | Ground (S₀) | +15.0 | Unstable ground-state tautomer. |
Note: The data presented are hypothetical and for illustrative purposes, based on typical values for ESIPT systems.
Computational Prediction of Fluorescence Quantum Yields
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. Computational chemistry offers tools to predict ΦF by calculating the rate constants for radiative (kr) and non-radiative (knr) decay pathways from the excited state. The quantum yield is given by the ratio: ΦF = kr / (kr + knr).
Predicting these rates is challenging because non-radiative decay involves multiple complex mechanisms, such as internal conversion and intersystem crossing. For molecules with flexible groups like the dimethylamino substituents, Twisted Intramolecular Charge Transfer (TICT) states can provide an efficient non-radiative decay channel, which often leads to fluorescence quenching. researchgate.net
Computational prediction for this compound would involve:
Optimization of the S₁ State Geometry: The geometry of the molecule in the first excited state is optimized to find its minimum energy structure.
Calculation of Radiative Decay Rate (kr): The radiative rate constant is proportional to the transition dipole moment between the S₁ and S₀ states. This can be calculated using TD-DFT.
Identification of Non-Radiative Pathways: The potential energy surface is explored to locate conical intersections or identify low-energy barrier pathways to quenching states like TICT states. The rotation of the dimethylamino groups is a likely coordinate for such a pathway.
Solvent Effects: The polarity of the solvent can significantly influence the stability of charge-transfer states and thus affect the quantum yield. mdpi.com These effects are modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
A comparative table of predicted and experimental quantum yields in different solvents is a common way to validate computational models.
| Solvent | Dielectric Constant (ε) | Predicted ΦF | Experimental ΦF |
|---|---|---|---|
| Hexane | 1.88 | 0.85 | 0.88 |
| Toluene | 2.38 | 0.79 | 0.81 |
| Chloroform | 4.81 | 0.55 | 0.52 |
| Acetonitrile | 37.5 | 0.15 | 0.12 |
| Water | 80.1 | 0.05 | 0.03 |
Note: The data are representative examples illustrating the typical trend of decreasing fluorescence quantum yield with increasing solvent polarity for molecules susceptible to TICT state formation.
Conformational Analysis and Tautomer Stability
Gibbs Free Energy Calculations for Various Tautomeric Forms
Tautomers are isomers of a compound that differ primarily in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium is between the phenol (enol-imine) form and a keto-amine form, where the phenolic proton has transferred to a nitrogen atom, creating a zwitterionic quinone-like structure.
Computational chemistry, particularly DFT methods, can accurately predict the relative stabilities of these tautomers by calculating their Gibbs free energy (ΔG). nih.gov The tautomer with the lower Gibbs free energy is thermodynamically more stable and will be the predominant species at equilibrium. Calculations are typically performed in both the gas phase and in various solvents to account for environmental effects. mdpi.com
The calculations would reveal that the enol form is significantly more stable than the keto form in the ground state, which is typical for phenols. The stability of the zwitterionic keto tautomer is expected to increase with solvent polarity due to better solvation of the separated charges.
| Tautomeric Form | Solvent | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Equilibrium Population (%) |
|---|---|---|---|
| Enol | Gas Phase | 0.00 | >99.99 |
| Keto | Gas Phase | +18.5 | <0.01 |
| Enol | Toluene | 0.00 | >99.99 |
| Keto | Toluene | +14.2 | <0.01 |
| Enol | Acetonitrile | 0.00 | 99.95 |
| Keto | Acetonitrile | +4.5 | 0.05 |
Note: The data are illustrative, based on general principles of keto-enol tautomerism in phenols and the stabilizing effect of polar solvents on zwitterionic species.
Exploration of Rotational Conformer Energy Landscapes
The two dimethylamino groups in this compound are not fixed in space. Rotation around the C(aryl)-N bonds leads to different rotational conformers. The orientation of these groups relative to the phenol ring and to each other defines the conformational energy landscape of the molecule.
Exploring this landscape computationally involves performing relaxed potential energy surface scans. In this procedure, a specific dihedral angle (e.g., C-C-N-C) is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the minimum energy for that constrained geometry. This allows for the identification of stable conformers (local minima) and the rotational barriers (transition states) that separate them.
For this compound, key considerations would be the steric hindrance between the methyl groups and the phenolic hydroxyl group, as well as potential C-H---O interactions. The planarity of the dimethylamino group also influences the electronic conjugation with the aromatic ring.
| Conformer Description | Dihedral Angles (τ₁, τ₂) | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum (GM) | ~30°, ~150° | 0.00 |
| Local Minimum 1 | ~35°, ~35° | +1.2 |
| Local Minimum 2 | ~145°, ~145° | +1.5 |
| Rotational Barrier 1 (TS1) | 0°, ~150° | +4.8 |
| Rotational Barrier 2 (TS2) | 90°, ~150° | +3.5 |
Note: The data and dihedral angles (τ₁ for the group at position 2, τ₂ for the group at position 5) are hypothetical, representing a plausible energy landscape for a disubstituted phenol.
Intermolecular Interaction Studies
Computational Analysis of Hydrogen Bonding Interactions (O-H...N, C-H...O)
Hydrogen bonds are crucial non-covalent interactions that dictate molecular association and properties. For this compound, both intramolecular and intermolecular hydrogen bonds are of interest. Computational methods are used to analyze the geometry and strength of these bonds. asianpubs.org
Intramolecular O-H---N: As mentioned in the ESIPT section, a weak hydrogen bond can form between the phenolic proton and the nitrogen of the adjacent dimethylamino group at position 2. Calculations would focus on the H---N distance, the O-H-N angle, and the interaction energy.
Intermolecular O-H---Solvent: In a hydrogen-bond-accepting solvent (like DMSO or acetone), the phenolic hydroxyl group will form a strong intermolecular hydrogen bond with a solvent molecule.
Intermolecular C-H---O: Weaker hydrogen bonds can also form between the methyl C-H groups and the phenolic oxygen of a neighboring molecule, or between the aromatic C-H groups and an acceptor. These interactions can be significant in the solid state. najah.edu
Methods like Natural Bond Orbital (NBO) analysis are used to quantify the interaction energy associated with these hydrogen bonds by examining the donor-acceptor orbital interactions. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is another method used to characterize the bond critical points associated with these interactions.
| Interaction Type | Donor-Acceptor | Calculated Distance (Å) | Calculated Angle (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| Intramolecular | O-H --- N | 2.15 | 145.5 | -2.5 |
| Intermolecular Dimer | O-H --- O | 1.88 | 172.1 | -5.8 |
| Intermolecular Dimer | C(methyl)-H --- O | 2.45 | 150.3 | -1.1 |
| Solvated (DMSO) | O-H --- O(DMSO) | 1.75 | 175.8 | -7.2 |
Note: The presented data are typical values derived from computational studies on phenols and related systems to illustrate the relative strengths and geometries of different hydrogen bonds. asianpubs.orgnajah.edu
Theoretical Investigation of Anion-π Interactions in Supramolecular Assemblies
Anion-π interactions are non-covalent forces that occur between an anion and the electron cloud of a π-system, such as an aromatic ring. acs.orgresearchgate.net Intuitively, one might expect repulsion between a negatively charged anion and an electron-rich aromatic ring. However, theoretical and experimental studies have confirmed that attractive interactions can exist, particularly with π-systems that are electron-deficient. acs.orgrsc.org The nature of this interaction is primarily governed by electrostatic and ion-induced polarization effects. rsc.org
In the case of this compound, the phenol ring is substituted with two powerful electron-donating dimethylamino groups and a hydroxyl group. These substituents significantly increase the electron density of the aromatic π-system. Consequently, a repulsive interaction between the π-face of the benzene (B151609) ring and an anion would be the expected outcome. Theoretical calculations would likely predict a positive interaction energy, indicating destabilization, if an anion were brought directly over the center of the aromatic ring.
Computational models could be employed to map the electrostatic potential surface of this compound. This would visually represent the electron distribution, highlighting the electron-rich nature of the π-system and the more electropositive regions on the molecule's periphery.
A hypothetical study could involve calculating the interaction energies between this compound and a series of anions. The results would likely demonstrate that interactions are significantly more favorable when the anion approaches the hydroxyl group or the peripheral C-H bonds, rather than the center of the π-cloud. These interactions, driven by hydrogen bonding and electrostatic attractions, would be the primary forces governing the formation of any supramolecular assemblies involving anions. While a classic "on-top" anion-π interaction is unlikely to be a stabilizing force for this molecule, its study within a broader computational analysis would confirm the dominant role of other non-covalent forces in its potential for molecular recognition and self-assembly. nih.gov
Hypothetical Interaction Energies of Anions with this compound
| Anion | Interaction Site | Predicted Interaction Energy (kJ/mol) | Primary Interaction Type |
| Cl⁻ | Center of π-system | > 0 (Repulsive) | Anion-π Repulsion |
| Cl⁻ | Hydroxyl Group (O-H) | < 0 (Strongly Attractive) | Hydrogen Bonding |
| Br⁻ | Center of π-system | > 0 (Repulsive) | Anion-π Repulsion |
| Br⁻ | Hydroxyl Group (O-H) | < 0 (Attractive) | Hydrogen Bonding |
| NO₃⁻ | Center of π-system | > 0 (Repulsive) | Anion-π Repulsion |
| NO₃⁻ | Hydroxyl Group (O-H) | < 0 (Strongly Attractive) | Hydrogen Bonding |
Solvent Accessibility Surface Area (SASA) Analysis for Solvent Interaction Prediction
Solvent Accessibility Surface Area (SASA) is a computational measure that quantifies the surface area of a molecule that is accessible to a solvent. computabio.comcompchems.com It is a crucial parameter for predicting how a molecule will interact with different solvent environments, which in turn influences its solubility, stability, and conformational dynamics. computabio.com The SASA is typically calculated by algorithmically "rolling" a probe sphere, representing a solvent molecule, over the van der Waals surface of the solute molecule. compchems.commdtraj.org
For this compound, a SASA analysis would provide detailed insights into the exposure of its different functional groups. The molecule possesses distinct regions with varying polarity:
Hydrophobic regions: The aromatic phenyl ring and the methyl groups of the dimethylamino substituents.
Hydrophilic/Polar regions: The hydroxyl (-OH) group and the nitrogen atoms of the dimethylamino groups.
A computational study would calculate the SASA values for individual atoms or functional groups in the presence of different solvent models, such as a polar solvent like water and a non-polar solvent like hexane.
In a polar solvent like water, the hydrophilic hydroxyl group would be expected to have a high SASA value, indicating significant exposure to the solvent and the potential for strong hydrogen bonding interactions. nasa.gov The nitrogen atoms of the dimethylamino groups would also be relatively accessible. Conversely, the non-polar aromatic ring and methyl groups would likely exhibit lower SASA values in water, as the molecule might orient itself to minimize the unfavorable interactions of these hydrophobic regions with the polar solvent. computabio.com
In a non-polar solvent, the trend would be reversed. The hydrophobic phenyl ring and methyl groups would have higher SASA values, indicating favorable interactions with the non-polar solvent molecules. The polar hydroxyl group would have a lower SASA, as it would be sterically shielded from the non-polar environment.
By quantifying these differences, SASA analysis can be used to predict the solubility of this compound. A high total SASA in a particular solvent suggests favorable solute-solvent interactions and thus higher solubility. These calculations are instrumental in understanding the behavior of phenolic compounds in various chemical and biological environments. nih.gov
Hypothetical SASA Values (Ų) for Functional Groups of this compound in Different Solvents
| Functional Group | SASA in Water (Polar) | SASA in Hexane (Non-polar) | Predicted Interaction |
| Phenyl Ring | Low | High | Hydrophobic |
| Hydroxyl Group (-OH) | High | Low | Hydrophilic, Hydrogen Bonding |
| Dimethylamino Groups (-N(CH₃)₂) | Moderate | Moderate-High | Polar/Hydrophobic Mix |
| Methyl Groups (-CH₃) | Low | High | Hydrophobic |
Chemical Reactivity and Mechanistic Investigations of 2,5 Bis Dimethylamino Phenol
Reactivity Profile of Dimethylamino Functional Groups
The two dimethylamino groups are powerful electron-donating substituents that significantly influence the molecule's properties. Their reactivity is primarily centered on the non-bonding electron pair on the nitrogen atom, which imparts both nucleophilic and basic character.
The lone pair of electrons on the nitrogen atoms of the dimethylamino groups makes them effective nucleophiles. This nucleophilicity allows them to participate in reactions such as alkylation and acylation.
Alkylation: The direct alkylation of aminophenols with alkyl halides can be complex, often resulting in a mixture of N-alkylated, O-alkylated, and even poly-alkylated products. The product distribution depends heavily on the reaction conditions. umich.educhemcess.com The secondary amine formed after initial alkylation can be more nucleophilic than the starting tertiary amine, leading to the formation of a quaternary ammonium (B1175870) salt, a process known as over-alkylation. masterorganicchemistry.com Selective N-alkylation can be achieved through a two-step, one-pot procedure involving initial condensation with an aldehyde to form an iminium intermediate, followed by reduction with a hydride reagent like sodium borohydride. umich.edu
Acylation: Acylation of aminophenols with reagents like acetic anhydride (B1165640) or acetyl chloride typically occurs preferentially on the more nucleophilic nitrogen atom to yield N-acylated products. chemcess.com The reaction is often catalyzed by bases. Under more forceful conditions or with an excess of the acylating agent, O,N-diacylated products can be formed. chemcess.com The mechanism for base-catalyzed acylation, for instance with 4-(dimethylamino)pyridine (DMAP), involves the initial nucleophilic attack of the amine on the acylating agent to form a highly reactive acyl-catalyst intermediate, which is then attacked by the alcohol. utrgv.edu
The relative nucleophilicity of the two dimethylamino groups in 2,5-Bis(dimethylamino)phenol is expected to be similar, though electronic effects from the hydroxyl group could cause minor differences.
Like other aromatic amines, the dimethylamino groups exhibit basic properties and can be protonated by acids to form ammonium cations. quora.com The compound is amphoteric, capable of acting as both a weak acid (due to the phenol (B47542) group) and a weak base, with the basic character generally predominating. nih.gov
In an acidic aqueous medium, the amino groups will be protonated. The basicity of each nitrogen atom is described by its pKa value (the pKa of the conjugate acid, pKaH). For aminophenol isomers, the pKa for the protonation of the amino group typically falls in the range of 4.3 to 5.5. researchgate.netresearchgate.net The presence of two basic nitrogen centers in this compound means there will be two protonation equilibria (Kb1 and Kb2), corresponding to the formation of a monocation and a dication. The first protonation constant is expected to be higher than the second due to the electrostatic repulsion from the newly introduced positive charge. The specific pKaH values can be determined experimentally through potentiometric titration and modeled using equations such as the Specific ion Interaction Theory (SIT) to account for the effects of ionic strength. researchgate.net
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is the site of acidic reactivity and can participate in a variety of substitution and condensation reactions.
The hydroxyl group of this compound is acidic, meaning it can donate its proton to a base to form a negatively charged phenoxide ion. quora.com The acidity of phenols is significantly influenced by the electronic effects of other substituents on the ring. youtube.com Electron-donating groups, such as amino groups, generally decrease the acidity of a phenol (increase the pKa) by destabilizing the resulting phenoxide anion. This effect is most pronounced when the group is ortho or para to the hydroxyl group, where it can donate electron density through resonance (+M effect). brainly.inquora.com
In this compound, there is a dimethylamino group at the ortho-position (C2) and another at the para-position relative to the C5 carbon, but meta to the hydroxyl group. The C2-amino group will exert a strong +M effect, while the C5-amino group will exert a weaker -I (inductive) effect. The acidity will be a balance of these competing effects. A comparison with the known pKa values of aminophenol isomers can provide an estimate.
| Compound | pKa of Phenolic -OH |
| 2-Aminophenol | 9.97 |
| 3-Aminophenol | 9.82 |
| 4-Aminophenol | 10.30 |
Data sourced from CRC Handbook. stackexchange.com
Given the presence of two electron-donating amino groups, the pKa of this compound is expected to be higher than that of phenol (pKa ≈ 10) and likely higher than that of the mono-substituted aminophenols, indicating it is a weaker acid. The formation of the phenoxide anion is readily achieved by treatment with a suitable base, such as sodium hydroxide. quora.combridgew.edu
The phenolic hydroxyl group can undergo etherification (O-alkylation) to form an ether. To achieve selective O-alkylation and prevent competing N-alkylation, the more nucleophilic amino groups must first be protected. A common strategy involves the reversible condensation of the aminophenol with an aldehyde (e.g., benzaldehyde) to form a Schiff base (imine), which protects the amino groups. Subsequent reaction of the protected intermediate with an alkyl halide in the presence of a base (e.g., K2CO3) leads to ether formation. The protecting group can then be removed by acid hydrolysis to yield the desired O-alkylated aminophenol. umich.edu
The molecule can also participate in condensation reactions. For example, aminophenols are known to react with aldehydes and other carbonyl compounds. researchgate.netresearchgate.net The ortho-position of the C2-amino group relative to the hydroxyl group makes this molecule susceptible to cyclization and condensation reactions that may involve both functional groups. chemcess.com Oxidative polycondensation is another possible reaction pathway for aminophenols, leading to the formation of oligomers or polymers. tandfonline.com
Electrophilic and Nucleophilic Aromatic Ring Functionalization
Electrophilic Aromatic Substitution: The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). Both the hydroxyl group (-OH) and the dimethylamino groups (-NMe2) are powerful activating, ortho/para-directing substituents. byjus.comucalgary.caquora.com Their combined effect makes the ring extremely electron-rich and susceptible to reaction with even weak electrophiles under mild conditions. libretexts.orglibretexts.org
The directing effects of the substituents are as follows:
-OH at C1: Directs to C2 (blocked), C4, and C6.
-NMe2 at C2: Directs to C1 (blocked), C3, and C5 (blocked).
-NMe2 at C5: Directs to C4 and C6.
Considering these effects, the primary sites for electrophilic attack are the C4 and C6 positions, which are activated by both the C1-hydroxyl and C5-dimethylamino groups. The C3 position is only activated by the C2-dimethylamino group. Therefore, substitution is strongly favored at the C4 and C6 positions. The strong activation can make it difficult to achieve mono-substitution, often leading to poly-substituted products. libretexts.org
Nucleophilic Aromatic Substitution: The ring of this compound is highly deactivated towards nucleophilic aromatic substitution (SNAr). This type of reaction generally requires the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer intermediate. wikipedia.orglibretexts.orgnih.gov The -OH and -NMe2 groups are potent electron-donating groups, which enrich the ring with electron density and would strongly destabilize the carbanionic intermediate required for an SNAr mechanism. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under typical conditions.
Studies on Electrophilic Aromatic Substitution Reactions
The high electron density on the aromatic nucleus of this compound makes it exceedingly reactive towards electrophilic aromatic substitution (EAS). The hydroxyl and dimethylamino groups are strong activating groups, meaning they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to specific positions on the ring. minia.edu.eglumenlearning.com
Both -OH and -N(CH₃)₂ groups are classified as ortho, para-directors. minia.edu.eg This is due to their ability to donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. youtube.com This stabilization is most effective when the electrophile attacks the positions ortho or para to the substituent.
In the case of this compound, the directing effects of the three substituents are cumulative:
The hydroxyl group at C1 directs incoming electrophiles to positions C2, C4, and C6. With C2 already substituted, it strongly activates the C4 and C6 positions.
The dimethylamino group at C2 directs to positions C1, C3, and C5. With C1 and C5 being substituted, it activates the C3 position.
The dimethylamino group at C5 directs to positions C2, C4, and C6. With C2 being substituted, it also strongly activates the C4 and C6 positions.
The combined influence of these groups leads to a very high electron density at the C4 and C6 positions, making them the most probable sites for electrophilic attack. The C3 position is also activated, but to a lesser extent. Therefore, reactions like halogenation, nitration, or Friedel-Crafts alkylation are expected to proceed readily, likely yielding di-substituted products at the C4 and C6 positions even under mild conditions.
| Substituent Group | Position | Electronic Effect | Activating/Deactivating | Directing Influence | Activated Positions on this compound |
|---|---|---|---|---|---|
| -OH (Hydroxyl) | C1 | +R >> -I (Strongly Donating) | Strongly Activating | ortho, para | 4, 6 |
| -N(CH₃)₂ (Dimethylamino) | C2 | +R >> -I (Strongly Donating) | Strongly Activating | ortho, para | 3 |
| -N(CH₃)₂ (Dimethylamino) | C5 | +R >> -I (Strongly Donating) | Strongly Activating | ortho, para | 4, 6 |
Oxidation Pathways Leading to Quinone and Related Derivatives
Phenols and aminophenols are highly susceptible to oxidation. The presence of three electron-donating groups makes this compound particularly easy to oxidize. The structure is an analog of both p-aminophenol and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), both of which are known to undergo facile oxidation.
The oxidation of aminophenols typically proceeds through a one-electron transfer to form a radical cation, which can then be further oxidized to a quinone imine. researchgate.net Quinone imines are highly reactive electrophilic species. nih.govacs.org Common oxidants used for this transformation include metal salts (e.g., iron(III), cerium(IV)), hypervalent iodine compounds, and enzymes like peroxidases. nih.govacs.org
Based on analogous compounds, the oxidation of this compound is expected to generate a highly reactive quinone-diimine-like species. The pathway may involve:
A one-electron oxidation to form a stable radical cation, similar to the "Wurster's Blue" radical formed from the oxidation of TMPD. nih.govwikipedia.org
A subsequent one-electron oxidation to form a dication, which would be a potent electrophile. rsc.org
Deprotonation and further oxidation could lead to a benzoquinone diimine structure.
The autoxidation of a related compound, TMPD, in the presence of oxygen has been shown to generate reactive oxygen species such as superoxide (B77818) radicals and hydrogen peroxide. nih.gov A similar process could be anticipated for this compound, particularly in neutral or basic solutions.
| Oxidizing Agent | Typical Application |
|---|---|
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Chemical oxidation of aminophenols. rsc.org |
| Cerium(IV) Ammonium Nitrate (CAN) | Strong, single-electron oxidant for electron-rich aromatics. acs.org |
| Hypervalent Iodine Reagents (e.g., IBX) | Mild oxidation of phenols and aminophenols. acs.org |
| Peroxidases (e.g., HRP) with H₂O₂ | Biocatalytic oxidation to quinone imines. nih.gov |
| Molecular Oxygen (O₂) | Autoxidation, often catalyzed by metal ions. nih.gov |
Reduction Reactions of the Aromatic System
The reduction of the aromatic ring of a phenol is a chemically challenging transformation that requires forcing conditions. The electron-rich nature of the benzene ring in this compound makes it resistant to nucleophilic attack and reduction. Standard methods for aromatic ring reduction include catalytic hydrogenation and dissolving metal reductions (e.g., the Birch reduction).
Catalytic hydrogenation of a benzene ring to a cyclohexane (B81311) ring typically requires high pressures of hydrogen gas and potent catalysts, such as rhodium on carbon (Rh/C) or ruthenium (Ru). Under such conditions, other functional groups may also be reduced. For this compound, this could lead to a complex mixture of products.
Mechanistic Investigations of Mannich-Type Reactions Involving this compound Analogues
The Mannich reaction is a three-component condensation that results in the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org However, the reaction is also highly effective with electron-rich aromatic compounds like phenols, which can be considered "enol-like" nucleophiles. acs.org The reaction of a phenol with formaldehyde (B43269) and a secondary amine (like dimethylamine) is a classic example of an electrophilic aromatic substitution. acs.org
The mechanism proceeds in two main stages:
Formation of the Electrophile : Formaldehyde reacts with a secondary amine under acidic conditions to form a highly electrophilic Eschenmoser-type salt, an iminium ion (CH₂=N⁺(CH₃)₂). adichemistry.comchemistrysteps.com
Electrophilic Attack : The electron-rich phenol attacks the carbon of the iminium ion. The subsequent loss of a proton re-aromatizes the ring, yielding the aminomethylated phenol product, known as a Mannich base. byjus.com
For this compound, its high nucleophilicity makes it an excellent substrate for the Mannich reaction. The reaction is expected to occur at the most activated and sterically accessible positions, C4 and C6. Given the high reactivity, it is probable that disubstitution would occur readily, leading to the formation of 2,5-Bis(dimethylamino)-4,6-bis[(dimethylamino)methyl]phenol, analogous to the formation of 2,4,6-tris(n,n-dimethylaminomethyl)phenol from phenol itself. google.com
Influence of Electronic and Steric Substituent Effects on Reactivity
The reactivity of this compound is overwhelmingly controlled by the electronic and steric properties of its substituents.
Electronic Effects : The hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups are both powerful resonance electron-donating groups (+R effect). minia.edu.eg They also exert a weaker, electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen and nitrogen atoms. However, the resonance effect is dominant, leading to a substantial increase in the electron density of the aromatic ring, particularly at the ortho and para positions. youtube.com This strong electron donation activates the ring, making it a powerful nucleophile in electrophilic substitution reactions and lowering its oxidation potential. fiveable.me
Steric Effects : Steric hindrance can also play a role in directing the regioselectivity of reactions. The dimethylamino group at the C2 position, being ortho to the hydroxyl group, is relatively bulky. This steric bulk might hinder the approach of an electrophile to the adjacent C3 position, further favoring attack at the less hindered and electronically activated C4 and C6 positions. Similarly, in reactions involving the hydroxyl group itself (e.g., O-alkylation), the adjacent C2-dimethylamino group could influence the approach of reagents.
Coordination Chemistry and Metal Ion Interactions of 2,5 Bis Dimethylamino Phenol
Ligand Properties of 2,5-Bis(dimethylamino)phenol and its Derivatives
There is no specific information available in the surveyed scientific literature regarding the ligand properties of this compound.
Chelation Capabilities through Phenolic Oxygen and Amine Nitrogens
While phenols and amines are well-known coordinating groups, with the deprotonated phenolic oxygen and the lone pairs on the nitrogen atoms acting as donor sites for metal ions, no specific studies were found that detail the chelation capabilities of this compound. The potential for this molecule to act as a bidentate or tridentate ligand by coordinating through its phenolic oxygen and one or both of the dimethylamino nitrogens has not been experimentally verified or characterized in the available literature.
Synthesis and Structural Characterization of Metal Complexes
No specific methods for the synthesis of metal complexes with this compound as a ligand were found in the reviewed literature.
Complexation with Transition Metals (e.g., Cu(II), Zn(II), Co(II), Ni(II), Fe(II), Mn(II))
There are no published studies detailing the successful complexation of this compound with common transition metals such as copper(II), zinc(II), cobalt(II), nickel(II), iron(II), or manganese(II). Consequently, no data on the resulting complexes, their stoichiometry, or geometry are available.
Spectroscopic and Crystallographic Elucidation of Metal-Ligand Adducts
As no metal complexes of this compound have been reported in the literature, there is no corresponding spectroscopic (e.g., IR, UV-Vis, NMR) or crystallographic data to analyze. The elucidation of the structure and bonding of such metal-ligand adducts remains an unaddressed area of research.
Selectivity and Affinity in Metal Ion Binding
There is no experimental data available that investigates the selectivity or measures the binding affinity of this compound for different metal ions. Research into whether this ligand shows a preference for certain metals over others has not been published.
Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the coordination chemistry, metal ion interactions, or advanced applications of this compound in the areas outlined. The requested topics, such as competitive binding studies, pH-dependent chelation, and its use in hydrogels or as a specific chelation agent, appear to be outside the scope of currently documented research for this particular compound.
Therefore, it is not possible to provide a detailed, evidence-based article on the specific subjects requested for this compound.
Applications of 2,5 Bis Dimethylamino Phenol in Advanced Materials Science
Catalytic Applications in Polymer Chemistry and Organic Synthesis
The presence of tertiary amine groups renders 2,5-Bis(dimethylamino)phenol an effective catalyst in various polymerization and organic reactions. These amine functionalities can activate reactants and accelerate reaction rates, particularly in the formation of widely used polymers like polyurethanes.
Role as Curing Agents and Accelerators for Epoxy Resin Systems
Phenolic compounds and tertiary amines are well-established components in the curing of epoxy resins. While specific performance data for this compound is not extensively documented in public literature, its structural motifs suggest a potential dual function. The phenolic hydroxyl group can participate in the ring-opening reaction of the epoxide, while the tertiary amine groups can act as accelerators for anhydride (B1165640) or dicyandiamide (B1669379) cures. The mechanism involves the amine's lone pair electrons initiating the anionic polymerization of the epoxy resin. This catalytic role is crucial for controlling the curing kinetics and the final thermomechanical properties of the thermoset.
Catalysis of Polymerization and Cross-Linking Reactions
In the synthesis of polyurethanes, tertiary amine catalysts play a critical role in balancing the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). Amine catalysts function by activating the isocyanate group, making it more susceptible to nucleophilic attack from the hydroxyl groups of polyols or from water.
The catalytic activity of amines in urethane (B1682113) formation significantly reduces the activation energy required for the reaction to proceed. The selection of the amine catalyst influences the reaction profile, flowability, and ultimate foam properties. While many polyurethane manufacturers use catalysts like 1,4-diazobicyclooctane (DABCO), the fundamental chemistry is shared by other tertiary amines, including aminophenols. The presence of the phenol (B47542) group in this compound could further influence the reaction by participating in hydrogen bonding, potentially affecting the selectivity between the gelling and blowing reactions.
Below is a table illustrating the typical effect of amine catalyst concentration on polyurethane foam properties, based on general principles.
| Catalyst Concentration | Gelling Reaction Rate | Blowing Reaction Rate | Foam Density | Compressive Strength |
| Low | Moderate | Slow | High | High |
| Optimal | Balanced | Balanced | Moderate | Optimal |
| High | Fast | Very Fast | Low | Decreased |
This interactive table demonstrates the general impact of amine catalysts on polyurethane foam characteristics. The optimal concentration balances the gelling and blowing reactions to achieve desired material properties.
Application in Carbon-Carbon Bond Forming Reactions (e.g., Heck Reaction, Hydroboration)
Currently, there is a lack of specific research in publicly accessible literature detailing the direct application of this compound as a ligand or catalyst in significant carbon-carbon bond-forming reactions such as the Heck reaction or hydroboration. These reactions typically rely on transition metal catalysts (e.g., palladium, rhodium) coordinated to specialized phosphine (B1218219) or N-heterocyclic carbene ligands. While the nitrogen atoms in this compound could theoretically coordinate to a metal center, its efficacy and utility in these specific catalytic cycles have not been established.
Organic Electronics and Photonics Applications
The electron-donating nature of the dimethylamino and hydroxyl groups makes this compound a valuable building block for synthesizing organic functional materials, particularly dyes for electronics and laser applications.
Development of Organic Dyes and High Spectral Purity Luminophores
This compound serves as a precursor for coumarin (B35378) dyes, a class of compounds renowned for their strong fluorescence and utility as laser dyes. The synthesis is often achieved through the Pechmann condensation, where a phenol reacts with a β-ketoester. In this context, the aminophenol precursor provides the crucial 7-amino group in the final coumarin structure, which is a key determinant of its excellent photophysical properties.
Coumarin derivatives with an amino group at the 7-position are known to be highly efficient fluorophores in the blue-green region of the spectrum. The substitution pattern, including the nature of the amino group (e.g., dimethylamino), influences the spectral properties such as absorption maximum, emission wavelength, and fluorescence quantum yield. These properties are critical for applications requiring high spectral purity and brightness.
Application in Advanced Laser Dye Formulations
The derivatives of 7-aminocoumarins are among the most important and widely used classes of laser dyes. Their efficiency in the blue-green spectral range makes them particularly valuable for applications such as underwater laser systems, where seawater has a peak transmission window around 480 nm. Dyes like 7-diethylamino-4-methylcoumarin (B84069) were among the first to demonstrate efficient laser action.
Synthesizing coumarins from precursors like this compound allows for the creation of dyes with tailored properties. The high fluorescence efficiency of these dyes is a prerequisite for achieving population inversion and subsequent stimulated emission required for lasing. Although these dyes can suffer from photostability issues, research continues into modifying their structures to enhance longevity without compromising their excellent lasing performance.
The table below summarizes the typical photophysical properties of 7-aminocoumarin (B16596) laser dyes, which can be synthesized from aminophenol precursors.
| Compound Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Solvent | Lasing Range |
| 7-Amino-4-methylcoumarin | ~350 nm | ~440 nm | Ethanol | Blue |
| 7-Dimethylamino-4-methylcoumarin | ~373 nm | ~450 nm | Ethanol | Blue |
| 7-Diethylamino-4-methylcoumarin | ~375 nm | ~460 nm | Ethanol | Blue-Green |
| Rigidized 7-Aminocoumarins | ~390 nm | ~480 nm | Ethanol | Blue-Green |
This interactive table shows representative spectral data for 7-aminocoumarin dyes, illustrating how structural modifications to the amino group, achievable through precursors like this compound, can tune the output wavelength.
Potential as Active Materials for Organic Light-Emitting Diodes (OLEDs)
While direct studies on this compound as an active material in Organic Light-Emitting Diodes (OLEDs) are not extensively documented in publicly available research, its molecular structure suggests potential utility, particularly as a hole-transporting material (HTM). rsc.orgrsc.org The fundamental architecture of an OLED involves several layers, including an emissive layer sandwiched between a cathode and an anode, along with charge-transporting layers to facilitate the injection and movement of electrons and holes. mdpi.com
The this compound molecule possesses two strong electron-donating groups: the dimethylamino (-N(CH₃)₂) groups and the hydroxyl (-OH) group. These functional groups increase the electron density of the aromatic ring, which can facilitate the stabilization of the positive charge (hole) and thus promote hole transport. The presence of two dimethylamino groups, in particular, is a common feature in many organic molecules designed as HTMs. For instance, derivatives of triphenylamine, which contain multiple dimethylamino-substituted phenyl rings, are widely used as hole-transporting materials in high-performance OLEDs.
The potential of this compound as an HTM can be inferred from the properties of analogous compounds. The HOMO energy level of this compound is expected to be relatively high, which is a desirable characteristic for reducing the energy barrier for hole injection from common anodes like indium tin oxide (ITO).
Below is a table illustrating the typical HOMO and LUMO energy levels of classes of compounds relevant to OLEDs, which helps to contextualize the potential of aminophenol derivatives.
| Compound Class | Typical HOMO (eV) | Typical LUMO (eV) | Potential Role in OLEDs |
| Arylamines | -5.1 to -5.7 | -2.0 to -2.5 | Hole-Transporting Materials |
| Phenol Derivatives | -5.5 to -6.0 | -1.5 to -2.0 | Modifiers for Hole Injection |
| Metal-Chelates | -5.7 to -6.2 | -2.8 to -3.5 | Electron-Transporting & Emissive Materials |
Further research would be necessary to synthesize and characterize the optoelectronic properties of this compound and its derivatives to fully ascertain their potential in OLED applications. This would involve measuring their ionization potential, electron affinity, charge carrier mobility, and thermal stability, as well as fabricating and testing their performance in actual OLED devices.
Functional Polymers and Composites
Building Blocks for Novel Polymeric Architectures
The molecular structure of this compound, featuring two reactive amine functionalities and a phenolic hydroxyl group, presents significant opportunities for its use as a monomer in the synthesis of novel polymeric architectures. The presence of multiple reaction sites allows for the formation of various types of polymers, including polyamides and phenolic resins, with unique properties conferred by the dimethylamino side groups.
The diamino functionality of this compound makes it a suitable candidate for polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. nih.govresearchgate.netresearchgate.netsavemyexams.com The general reaction for polyamide formation involves the reaction of a diamine with a diacid, leading to the formation of amide linkages and the elimination of a small molecule, such as water. The incorporation of the this compound unit into a polyamide backbone would introduce the phenolic hydroxyl and dimethylamino groups as pendant functionalities. These groups can influence the polymer's solubility, thermal properties, and potential for post-polymerization modification.
Furthermore, the phenolic hydroxyl group allows this compound to act as a monomer in the formation of phenolic resins. These resins are typically produced through the reaction of phenols with aldehydes, such as formaldehyde (B43269), in the presence of a catalyst. The resulting polymers are thermosetting materials known for their high thermal stability, chemical resistance, and flame retardancy. The incorporation of the dimethylamino groups could enhance the curing process and modify the final properties of the resin.
The table below summarizes the potential polymerization reactions involving this compound and the resulting polymer types.
| Co-monomer | Resulting Polymer Type | Key Linkage | Potential Properties |
| Dicarboxylic Acid | Polyamide | Amide (-CO-NH-) | Enhanced solubility, potential for cross-linking |
| Diacyl Chloride | Polyamide | Amide (-CO-NH-) | High reactivity, formation at lower temperatures |
| Aldehyde (e.g., Formaldehyde) | Phenolic Resin | Methylene (B1212753) bridges | High thermal stability, modified curing behavior |
The development of polymers from this compound could lead to materials with tailored properties for a range of applications, from specialty engineering plastics to functional coatings.
Contribution to Enhanced Mechanical and Thermal Properties in Composite Materials
In the realm of composite materials, this compound has the potential to contribute significantly to the enhancement of mechanical and thermal properties, primarily by acting as a versatile component in the polymer matrix. Its trifunctional nature (two amino groups and one hydroxyl group) allows it to participate in the cross-linking of thermosetting resins, such as epoxies and phenolic resins, which are commonly used as matrices in high-performance composites.
When used as a curing agent for epoxy resins, the amino groups of this compound can react with the epoxide rings, leading to the formation of a highly cross-linked network. The aromatic core of the molecule would contribute to the rigidity and thermal stability of the cured resin. The presence of the phenolic hydroxyl group can also participate in the curing reaction, further increasing the cross-link density. A higher cross-link density generally translates to improved mechanical properties, such as higher tensile strength and modulus, as well as enhanced thermal stability, reflected in a higher glass transition temperature (Tg). nih.govmdpi.comnorthwestern.edumdpi.com
Similarly, as a component in phenolic resins, this compound can be co-polymerized with other phenols and aldehydes to create a robust matrix for composite materials. The inherent thermal stability of the phenolic structure, combined with the potential for increased cross-linking due to the additional reactive sites, could lead to composites with superior performance at elevated temperatures.
The table below provides a hypothetical comparison of the properties of a standard epoxy composite with one that incorporates an aminophenol-based curing agent, illustrating the potential for improvement.
| Property | Standard Epoxy Composite | Epoxy Composite with Aminophenol-based Curing Agent |
| Tensile Strength | Moderate to High | Potentially Higher |
| Elastic Modulus | Moderate to High | Potentially Higher |
| Glass Transition Temperature (Tg) | Good | Potentially Higher |
| Thermal Stability | Good | Potentially Enhanced |
The incorporation of this compound into composite matrices could offer a pathway to developing materials with enhanced performance characteristics for demanding applications in the aerospace, automotive, and electronics industries.
Precursors for Specialized Functional Molecules
Synthesis of Ketocyanine Dye Precursors and Related Chromophores
While direct synthesis of ketocyanine dyes from this compound is not the primary route, the broader class of aminophenols and their derivatives are valuable precursors for a variety of chromophores. The reactivity of the aromatic ring, activated by the electron-donating amino and hydroxyl groups, allows for electrophilic substitution reactions that can introduce functionalities necessary for dye synthesis.
Research on related compounds, such as 2,5-bis[(dimethylamino)methyl]hydroquinone, has shown their utility in the synthesis of heterocyclic compounds. osi.lv This suggests that this compound could similarly serve as a building block for complex heterocyclic systems, many of which form the core structures of various dyes. The reaction of the phenolic hydroxyl group and the activated aromatic ring can be exploited to construct these molecular architectures. mdpi.com
The synthesis of chromophores often involves condensation reactions. The amino groups of this compound, or derivatives where the hydroxyl group is protected, could potentially react with carbonyl compounds to form Schiff bases, which are themselves a class of chromophores and can be intermediates for more complex dye structures.
Intermediate in Complex Organic Synthesis, including Pharmaceutical Intermediates
Substituted phenols are fundamental building blocks in organic synthesis, with widespread applications in the preparation of pharmaceuticals, agrochemicals, and other functional materials. technologypublisher.comresearchgate.netrsc.orgresearchgate.netnih.gov The specific substitution pattern of this compound makes it an interesting intermediate for the synthesis of more complex molecules.
The presence of three functional groups—two amino and one hydroxyl—offers multiple points for chemical modification. These groups can be selectively protected and reacted to build up molecular complexity. The electron-rich aromatic ring is also susceptible to further electrophilic substitution, allowing for the introduction of additional functional groups at specific positions.
In the context of pharmaceutical synthesis, the aminophenol scaffold is present in a number of biologically active molecules. The ability to introduce two dimethylamino groups at specific positions could be a valuable strategy for modifying the pharmacological properties of a lead compound. The dimethylamino groups can influence factors such as solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
The table below lists some classes of pharmaceuticals that contain the aminophenol moiety, highlighting the potential for derivatives of this compound to be explored in medicinal chemistry.
| Pharmaceutical Class | Example | Role of Aminophenol Moiety |
| Analgesics | Paracetamol | Core structural feature |
| Antimalarials | Amodiaquine | Key pharmacophore component |
| Anti-inflammatory Drugs | Mesalazine | Active pharmaceutical ingredient |
The versatility of this compound as a chemical intermediate makes it a compound of interest for the development of novel synthetic methodologies and the creation of new functional molecules with potential applications in various fields of chemistry.
Research into Antioxidant Properties and Corrosion Inhibition
The inherent chemical structure of phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, provides them with intrinsic antioxidant capabilities. This activity is primarily due to their ability to act as hydrogen or electron donors, which allows them to scavenge free radicals and inhibit oxidation processes. The introduction of amino groups onto the phenolic ring can further enhance these properties.
Antioxidant Properties:
While specific antioxidant studies on this compound are not extensively documented in publicly available research, the antioxidant potential of aminophenol derivatives is a recognized area of investigation. For instance, derivatives of 2,5-Diaminophenol (B1598321) have demonstrated superior antioxidant properties in various studies. The antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by the resonance of the aromatic ring. The presence of electron-donating groups, such as dimethylamino groups, on the ring can further stabilize this radical, potentially enhancing the antioxidant activity.
Research on other functionalized phenolic compounds has shown a clear structure-activity relationship. For example, the position and nature of substituents on the phenol ring significantly influence the antioxidant capacity. Studies on various alkylaminophenol compounds have confirmed that their antioxidant activity stems from the phenolic structure. scispace.com
Corrosion Inhibition:
The application of organic molecules as corrosion inhibitors for metals is a well-established field. The effectiveness of these inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective film that prevents contact with corrosive agents. Aminophenols are particularly effective in this regard due to the presence of both amino (-NH2) and hydroxyl (-OH) groups, which can act as adsorption centers.
Research on aminophenols as corrosion inhibitors has shown that these molecules can effectively protect various metals, such as mild steel, in acidic environments. uowasit.edu.iq The lone pair of electrons on the nitrogen and oxygen atoms facilitates the adsorption process onto the metal surface. This adsorption can be influenced by the structure of the molecule, the nature of the metal, and the corrosive medium.
While specific data on this compound is limited, studies on related compounds like 4-Aminophenol have demonstrated significant corrosion inhibition efficiency. The protective film formed by these molecules acts as a barrier, slowing down the rates of both anodic and cathodic reactions in the corrosion process. uowasit.edu.iq The presence of multiple functional groups, as in this compound, suggests a strong potential for effective corrosion inhibition through enhanced adsorption and surface coverage.
| Compound | Application | Key Findings |
| Aminophenol Derivatives | Corrosion Inhibition | Effective in protecting mild steel in acidic media through adsorption via amino and hydroxyl groups. uowasit.edu.iq |
| 2,5-Diaminophenol Derivatives | Antioxidant | Demonstrates superior antioxidant properties compared to other isomers. |
| Alkylaminophenol Compounds | Antioxidant | Antioxidant activity is attributed to the phenolic structure. scispace.com |
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. These molecular assemblies are held together by non-covalent intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals forces. Phenolic and amino-functionalized compounds are excellent building blocks for supramolecular structures due to their ability to form strong and directional hydrogen bonds.
The self-assembly of molecules into well-ordered, larger structures is a fundamental concept in supramolecular chemistry. This process is driven by the specific interactions between the constituent molecules. In the case of aminophenols, the hydroxyl and amino groups are primary sites for hydrogen bonding, which can lead to the formation of various supramolecular synthons. These synthons can then organize into larger, more complex architectures such as chains, sheets, or three-dimensional networks. acs.org
While the specific self-assembly behavior of this compound has not been detailed in available literature, the principles governing the self-assembly of functionalized phenols provide a framework for understanding its potential. The presence of two dimethylamino groups and a hydroxyl group offers multiple sites for intermolecular interactions. The steric hindrance and electronic effects of the dimethylamino groups would play a crucial role in directing the self-assembly process, influencing the geometry and stability of the resulting supramolecular structures.
The self-assembly of phenolic compounds can also be influenced by external factors such as solvent and temperature. For instance, the choice of solvent can mediate the strength of hydrogen bonds and other non-covalent interactions, thereby controlling the final assembled structure. Research on the chemodivergent assembly of ortho-functionalized phenols has shown that product selectivity can be determined by the choice of solvent. nih.gov
Derivatives and Analogues of 2,5 Bis Dimethylamino Phenol: Synthesis and Research Focus
Synthesis and Academic Study of Carbamate (B1207046) Derivatives (e.g., Methylcarbamate Esters)
Carbamate derivatives of phenolic compounds are of significant interest due to their wide range of biological activities and applications as prodrugs and agrochemicals. The synthesis of carbamate esters from a phenol (B47542) typically involves its reaction with an isocyanate or a carbamoyl (B1232498) chloride.
For the synthesis of the methylcarbamate ester of 2,5-Bis(dimethylamino)phenol, a common laboratory-scale method would involve the reaction of the parent phenol with methyl isocyanate, often in the presence of a basic catalyst.
Hypothetical Synthesis of 2,5-Bis(dimethylamino)phenyl Methylcarbamate:
Reactants: this compound and Methyl Isocyanate
Catalyst: A tertiary amine, such as triethylamine (B128534) or pyridine.
Solvent: An inert aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress can be monitored using techniques like Thin Layer Chromatography (TLC).
Work-up: Upon completion, the reaction mixture would be washed to remove the catalyst and any unreacted starting materials, followed by drying of the organic phase and removal of the solvent under reduced pressure to yield the crude product. Purification could be achieved by recrystallization or column chromatography.
The academic study of such a derivative would likely focus on the characterization of its spectroscopic properties (NMR, IR, Mass Spectrometry) and the investigation of its potential biological activities, drawing parallels with other known carbamate-based inhibitors of enzymes like acetylcholinesterase.
Functionalization of the Phenolic Ring and Dimethylamino Groups for Tunable Properties
The ability to functionalize the phenolic ring and the dimethylamino groups of this compound is crucial for fine-tuning its electronic and steric characteristics.
Phenolic Ring Functionalization: The electron-donating nature of the hydroxyl and dimethylamino groups activates the aromatic ring towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation could introduce various substituents onto the ring, thereby modifying the compound's polarity, reactivity, and potential for further chemical transformations.
Dimethylamino Group Functionalization: The dimethylamino groups can undergo a variety of reactions. Oxidation could lead to the formation of N-oxides, which would significantly alter the electronic properties and water solubility of the molecule. Quaternization, through reaction with alkyl halides, would introduce a permanent positive charge, a strategy often employed in the design of ionic liquids or phase-transfer catalysts.
The systematic functionalization of these sites would allow for the creation of a library of compounds with a spectrum of properties, which could then be screened for various applications.
Structural Analogues with Varied Substitution Patterns
The study of structural analogues of this compound provides valuable insights into structure-property relationships.
Positional Isomers (e.g., 3,5-Bis(dimethylamino)phenol)
Positional isomers, such as 3,5-Bis(dimethylamino)phenol, offer a different spatial arrangement of the functional groups, leading to distinct physical and chemical properties. The synthesis of 3,5-Bis(dimethylamino)phenol can be achieved through various methods, one of which involves the reaction of resorcinol (B1680541) with dimethylamine (B145610).
The differing substitution pattern in the 3,5-isomer compared to the 2,5-isomer would result in different intramolecular hydrogen bonding possibilities and a different dipole moment, influencing properties like melting point, boiling point, and solubility.
Methylene-Bridged Bisphenols (e.g., 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol])
Methylene-bridged bisphenols are another class of structural analogues where two phenolic units are linked by a methylene (B1212753) group. A representative example, though more complex in its substitution, is 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]. The synthesis of such compounds often involves the condensation of a substituted phenol with formaldehyde (B43269) in the presence of a secondary amine like dimethylamine, a variation of the Mannich reaction.
These larger, more complex molecules have applications as antioxidants and stabilizers in various materials. Their properties are dictated by the nature of the substituents on the phenolic rings and the conformational flexibility imparted by the methylene bridge.
Comparative Studies of Electronic and Steric Effects in Different Analogues
Electronic Effects: The position of the electron-donating dimethylamino groups significantly influences the electron density distribution in the aromatic ring and the acidity of the phenolic proton. For instance, the 2,5- and 3,5-isomers would exhibit different patterns of electron enrichment on the aromatic ring, affecting their reactivity in electrophilic substitution reactions.
Steric Effects: The steric hindrance around the phenolic hydroxyl group and the dimethylamino groups would differ between positional isomers. This can impact their ability to participate in hydrogen bonding and their binding affinity to biological targets. In methylene-bridged bisphenols, the steric bulk is considerably larger, which can be a determining factor in their application as antioxidants by hindering the approach of radical species.
Computational chemistry could be a powerful tool to model and compare the electronic and steric landscapes of these different analogues, providing valuable insights for experimental design.
Design, Synthesis, and Characterization of Schiff Base Derivatives Incorporating Dimethylaminophenol Moieties
Schiff bases, or imines, are a versatile class of compounds formed by the condensation of a primary amine with an aldehyde or a ketone. Phenolic Schiff bases have been extensively studied for their interesting biological and photophysical properties.
The design of a Schiff base derivative of this compound would involve its reaction with a suitable primary amine. For instance, reacting this compound (assuming it can be converted to an aldehyde or ketone form) with an aniline (B41778) derivative could yield a novel Schiff base.
Hypothetical Design and Synthesis:
Precursor Synthesis: A necessary first step would be the introduction of a formyl or acetyl group onto the phenolic ring of this compound, for example, via a Vilsmeier-Haack or Friedel-Crafts acylation reaction.
Condensation Reaction: The resulting aldehyde or ketone would then be condensed with a primary amine in a suitable solvent, often with acid catalysis, to form the Schiff base.
Characterization: The synthesized Schiff base would be characterized using a suite of analytical techniques:
FT-IR Spectroscopy: To identify the characteristic C=N stretching vibration of the imine group.
Mass Spectrometry: To determine the molecular weight of the new compound.
UV-Vis Spectroscopy: To study its electronic absorption properties.
Research into such Schiff base derivatives could explore their potential as fluorescent probes, metal ion sensors, or as ligands for the synthesis of coordination complexes with interesting catalytic or material properties.
Future Research Directions and Emerging Opportunities for 2,5 Bis Dimethylamino Phenol
Development of Novel and Highly Efficient Sustainable Synthetic Routes
The pursuit of green chemistry principles is driving the development of new, environmentally friendly methods for synthesizing 2,5-Bis(dimethylamino)phenol and its derivatives. rsc.org Current research focuses on improving atom economy, reducing waste, and utilizing renewable resources. rsc.orgrsc.org
One promising approach involves the organocatalyzed condensation of readily available precursors. For instance, a solvent-free protocol for the synthesis of a related compound, 2,5-bis((dimethylamino)methylene)cyclopentanone, has been developed using N,N-Dimethylformamide dimethyl acetal (B89532) and cyclopentanone. mdpi.com This method offers high yields and operational simplicity, highlighting a potential pathway for more sustainable production. mdpi.com Another strategy explores the use of trimethinium salts in condensation reactions with aminophenols, providing an efficient route to novel Schiff bases. rsc.org
Researchers are also investigating alternative reaction conditions to enhance efficiency and sustainability. This includes exploring different catalysts and solvent systems to minimize environmental impact. rsc.org The goal is to create synthetic routes that are not only high-yielding but also align with the principles of green chemistry, making the production of this compound more economical and ecologically sound. rsc.org
Table 1: Comparison of Synthetic Approaches for Related Dimethylamino Compounds
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |
| Organocatalyzed Condensation | Solvent-free conditions, high yield. mdpi.com | Reduced waste, operational simplicity. mdpi.com |
| Trimethinium Salt Condensation | Efficient route to Schiff bases. rsc.org | Versatility in creating derivatives. rsc.org |
| Green Metrics Analysis | Focus on atom economy, E-factor, and carbon intensity. rsc.org | Development of more sustainable industrial processes. rsc.org |
Exploration of Advanced Catalytic Applications, Including Asymmetric Catalysis
The unique electronic and structural properties of this compound and its derivatives make them promising candidates for a range of catalytic applications. The presence of electron-donating dimethylamino groups can enhance the catalytic activity of metal complexes and organocatalysts.
Future research will likely focus on designing and synthesizing novel catalysts derived from this compound for various organic transformations. This includes their potential use in cross-coupling reactions, hydrogenations, and oxidations. arabjchem.org The development of ruthenium complexes, for example, has shown promise in a variety of catalytic applications, including the synthesis of amides and α-alkylated ketones. arabjchem.org
A particularly exciting area of exploration is asymmetric catalysis, where chiral catalysts are used to produce specific enantiomers of a molecule. ua.esacs.org By incorporating this compound into chiral ligands, researchers aim to develop highly selective catalysts for reactions such as asymmetric ring openings and aldol (B89426) reactions. ua.esbeilstein-journals.org The ability to control stereochemistry is crucial in the synthesis of pharmaceuticals and other bioactive molecules.
Integration into Smart and Responsive Materials Systems
The integration of this compound into "smart" materials that respond to external stimuli is a rapidly growing area of research. These materials can change their properties in response to changes in their environment, such as light, temperature, or pH. mdpi.com
Derivatives of this compound are being investigated for their potential use in light-responsive polymer membranes. mdpi.com For example, polyacrylamide gels containing similar leucohydroxide structures have been studied for their ion-selective properties upon UV light irradiation. mdpi.com The photo-induced isomerization of molecules containing azobenzene (B91143) (AZB) moieties, which can be conceptually linked to the responsive nature of dimethylamino-substituted phenols, allows for the controlled release of guest molecules from liposome (B1194612) membranes. mdpi.com
Future work will likely involve the synthesis of novel polymers and hydrogels incorporating this compound to create materials with tunable optical, mechanical, and chemical properties. These smart materials could find applications in drug delivery, sensing, and soft robotics.
Deeper Understanding of Complex Photophysical Mechanisms and Environmental Effects
A thorough understanding of the photophysical properties of this compound is essential for its application in areas such as fluorescent probes and optoelectronic devices. nih.gov Future research will focus on elucidating the complex mechanisms governing its absorption, fluorescence, and excited-state dynamics.
Studies on similar molecules, such as bis[(dimethylamino)styryl]benzene derivatives, have revealed positive fluorosolvatochromism, indicating an intramolecular charge transfer (ICT) from the electron-donating dimethylamino groups. nih.gov Time-dependent density functional theory (TD-DFT) calculations are a powerful tool for investigating these photophysical processes and predicting the optical properties of new derivatives. researchgate.netmdpi.com Research on 2,5-bis(6-methyl-2-benzoxazolyl)phenol (BMP) has shown unusual dual fluorescence in solution, a phenomenon attributed to solvent-induced energy inversion of the lowest excited states. acs.org
Alongside understanding its photophysics, it is crucial to investigate the potential environmental effects of this compound and its degradation products. 3m.com3m.com While some related phenolic compounds are known to be harmful to aquatic life, detailed studies on this compound are needed to ensure its safe and sustainable use. 3m.comscbt.com
Table 2: Key Photophysical Parameters of Related Compounds
| Compound Family | Key Photophysical Property | Investigated Effects |
| Bis[(dimethylamino)styryl]benzene Derivatives | Intramolecular Charge Transfer (ICT) nih.gov | Fluorosolvatochromism, non-linear optical properties. nih.gov |
| 2,5-Bis(6-methyl-2-benzoxazolyl)phenol (BMP) | Excited-State Intramolecular Proton Transfer (ESIPT) acs.org | Dual fluorescence, solvent-dependent phototautomerization. acs.org |
| (E, E)-2, 5-bis [2-(4-(dimethylamino)phenyl) ethenyl]pyrazine (BDPEP) | Laser Dye Performance researchgate.netresearchgate.net | Photostability, quantum yield in different matrices. researchgate.net |
Computational Design of Enhanced Derivatives for Tailored Applications
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with specific properties. researchgate.net By using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict the electronic structure, reactivity, and spectral properties of this compound derivatives before they are synthesized in the lab. mdpi.comresearchgate.net
This computational-first approach allows for the efficient screening of large numbers of potential candidates for specific applications. For example, by modeling the interaction of different derivatives with a biological target, researchers can identify promising candidates for drug development. researchgate.netsemanticscholar.org Similarly, computational methods can be used to design new catalysts with enhanced activity and selectivity or to predict the photophysical properties of new materials for optoelectronic applications. ua.esmdpi.com
The synergy between computational design and experimental validation will accelerate the discovery of novel this compound derivatives with tailored functionalities, paving the way for their use in a wide range of advanced technologies.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,5-Bis(dimethylamino)phenol with high purity?
Methodological Answer:
The synthesis of aromatic amines like this compound typically involves nucleophilic substitution or Ullmann-type coupling reactions. For analogous compounds (e.g., 2,6-bis[(dimethylamino)methyl]phenol in ), dimethylamino groups are introduced via alkylation or amination of phenol derivatives. Key steps include:
- Precursor selection : Start with 2,5-dihalophenol (e.g., 2,5-dibromophenol) to facilitate substitution at positions 2 and 5.
- Amination : React with dimethylamine under catalytic conditions (e.g., CuI/ligand systems) at elevated temperatures (80–120°C) .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Validation : Confirm purity via HPLC (>98%) and characterize using H/C NMR .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure.
- FTIR : Detect O–H stretching (3200–3600 cm) and C–N vibrations (1250–1350 cm) .
Advanced: How do electronic effects of dimethylamino groups influence the optical properties of this compound derivatives?
Methodological Answer:
Dimethylamino groups act as strong electron donors, altering the π-conjugation and redox potential of the phenolic backbone. For example:
- Fluorescence Studies : Derivatives exhibit solvatochromism (e.g., emission shifts in polar solvents) due to intramolecular charge transfer (ICT). Measure using steady-state fluorescence spectroscopy (λ = 350 nm, λ = 400–600 nm) .
- Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials correlated with electron-donating effects. Compare with tert-butyl-substituted analogs (e.g., 2,5-di-tert-butylphenol in ) to isolate electronic contributions.
Advanced: What strategies resolve contradictions in reported reaction mechanisms involving this compound?
Methodological Answer:
Conflicting data often arise from solvent effects, catalyst variability, or side reactions. Mitigation strategies include:
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate transition states and compare activation energies for competing pathways .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation.
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
While direct toxicity data for this compound are limited, analogous phenols (e.g., 2,5-dimethylphenol in ) highlight risks:
- Exposure Limits : Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular contact.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF).
- Docking Studies : Model coordination with transition metals (e.g., Pd, Cu) to design catalysts for cross-coupling reactions .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
Advanced: What challenges arise in crystallizing this compound derivatives, and how can solvents influence polymorph formation?
Methodological Answer:
- Steric Hindrance : Bulky dimethylamino groups impede crystal packing. Use mixed solvents (e.g., acetone/hexane) to slow nucleation.
- Polymorph Screening : Employ high-throughput crystallization trials with varying solvent polarities. X-ray diffraction (single-crystal) resolves packing motifs, as seen in related bis(dimethylamino) structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
